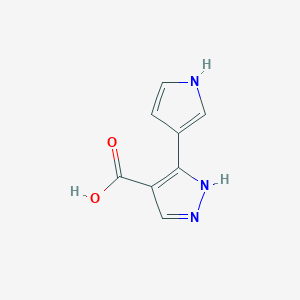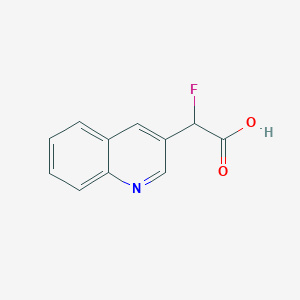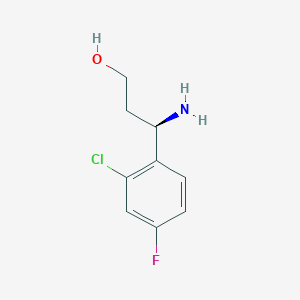![molecular formula C13H20N2 B15274008 3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine](/img/structure/B15274008.png)
3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopentane ring substituted with a methyl group and an amine group attached to a pyridine ring via an ethyl linkage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine typically involves the reaction of cyclopentanone with methylamine to form the intermediate, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Piperidine derivatives.
Substitution: Amides and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar structure but lacks the cyclopentane ring.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Contains a nitro group instead of a methyl group.
Uniqueness
3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine is unique due to the presence of the cyclopentane ring, which imparts specific steric and electronic properties that can influence its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C13H20N2 |
|---|---|
Peso molecular |
204.31 g/mol |
Nombre IUPAC |
3-methyl-N-(1-pyridin-4-ylethyl)cyclopentan-1-amine |
InChI |
InChI=1S/C13H20N2/c1-10-3-4-13(9-10)15-11(2)12-5-7-14-8-6-12/h5-8,10-11,13,15H,3-4,9H2,1-2H3 |
Clave InChI |
OLBZBLNJRHQFCK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C1)NC(C)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


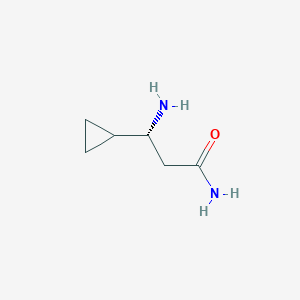
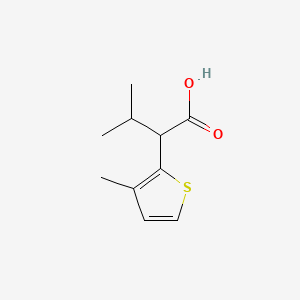
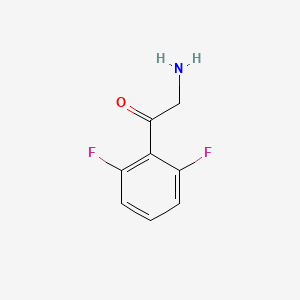
![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273954.png)
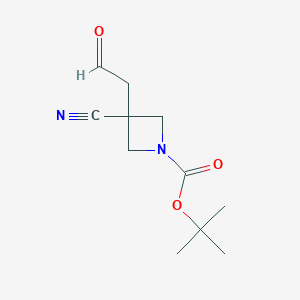
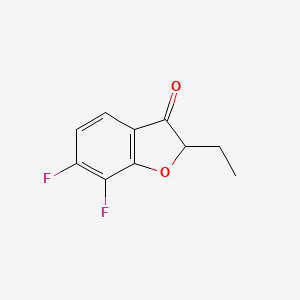
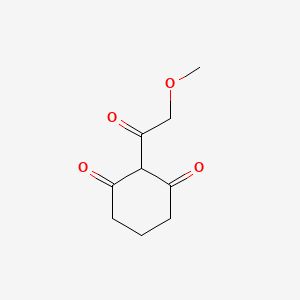
![3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine](/img/structure/B15273984.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid](/img/structure/B15273994.png)
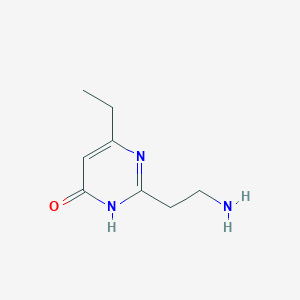
![ethyl (2E)-2-[1-(3-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate](/img/structure/B15274004.png)
